molecular formula C8H10O2 B14304051 2-{[(Prop-1-en-1-yl)oxy]methyl}furan CAS No. 113505-02-5

2-{[(Prop-1-en-1-yl)oxy]methyl}furan

Cat. No.: B14304051
CAS No.: 113505-02-5
M. Wt: 138.16 g/mol
InChI Key: FCVYNSIBSQWWFJ-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry

Furan is a foundational heterocyclic organic compound, featuring a five-membered aromatic ring composed of four carbon atoms and one oxygen atom. researchgate.netwikipedia.org Compounds containing this ring system, known collectively as furans, are derived from renewable biomass sources, with furfural (B47365) being a key platform chemical produced from the acid hydrolysis of pentosan-containing agricultural waste like corncobs. scispace.comchemicalbull.com The furan ring possesses aromatic character, though its resonance energy is significantly lower than that of benzene (B151609), rendering it more reactive and susceptible to dearomatization reactions. wikipedia.org

The chemistry of furans is rich and versatile, encompassing a range of transformations that make them valuable building blocks in synthesis. escholarship.org They readily undergo electrophilic aromatic substitution, typically at the C2 position, and can participate as the diene component in Diels-Alder reactions. academie-sciences.fr The hydrogenation of furans leads to tetrahydrofuran (B95107) (THF), an important industrial solvent and a precursor to polymers like polytetramethylene ether glycols. scispace.com The diverse reactivity and bio-based origin of the furan nucleus have established it as a critical component in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals. scispace.comchemicalbull.com

Significance of Furfuryl Vinyl Ethers in Organic Synthesis and Heterocyclic Chemistry

The subject molecule, 2-{[(Prop-1-en-1-yl)oxy]methyl}furan, belongs to the structural class of furfuryl vinyl ethers. Vinyl ethers, or enol ethers, are characterized by an ether linkage adjacent to a carbon-carbon double bond. academie-sciences.fr This arrangement results in an electron-rich double bond, making these compounds highly reactive and useful reagents in a variety of organic transformations. academie-sciences.fr They are particularly known for their participation in pericyclic reactions, such as the wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement and [4+2] Diels-Alder cycloadditions. academie-sciences.frorganic-chemistry.org

Furfuryl vinyl ethers combine the reactive vinyl ether moiety with the versatile furan platform. These compounds can be synthesized from furfuryl alcohol, a commodity chemical derived from furfural. researchgate.netrsc.org Common synthetic methods include the palladium-catalyzed transetherification of furfuryl alcohol with another vinyl ether (like ethyl vinyl ether) or by reacting furfuryl alcohol with acetylene (B1199291) in a superbasic medium. researchgate.netacademie-sciences.fr The resulting furfuryl vinyl ethers serve as valuable monomers for cationic polymerization, leading to polymers with unique properties, and as intermediates for synthesizing more complex molecules. academie-sciences.frresearchgate.net

Overview of Research Scope and Objectives Pertaining to this compound

Direct research focused exclusively on this compound is not extensively documented in the scientific literature. However, its structure as a propenyl ether suggests a clear set of research objectives based on the well-established chemistry of related compounds. A primary research goal would be its efficient and stereoselective synthesis. While many furfuryl ethers are synthesized as their allyl (prop-2-en-1-yl) isomers, the target compound is the more thermodynamically stable prop-1-en-1-yl isomer. The synthesis would therefore likely involve a transition-metal-catalyzed isomerization of the corresponding allyl ether, 2-{[(prop-2-en-1-yl)oxy]methyl}furan. rsc.orgresearchgate.netrsc.org Catalysts based on iridium, ruthenium, and palladium have proven effective for this type of transformation, often with high stereoselectivity for the trans-(E)-propenyl ether. rsc.orgresearchgate.netrsc.org

A second major research objective would be to investigate its reactivity, particularly in the context of sigmatropic rearrangements. The Claisen rearrangement of allyl vinyl ethers is a powerful tool for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org Studying the rearrangement of this compound and its allyl isomer would provide valuable insight into the synthesis of functionalized furan and pyran derivatives. nih.gov Furthermore, characterizing its spectroscopic and physical properties would be essential for its identification and for understanding its conformational preferences, which influence reactivity. researchgate.net The potential of this molecule as a monomer in polymer synthesis or as a precursor to fine chemicals and fuel additives, a known application for other furfuryl ethers, would also constitute a key area of investigation. researchgate.netresearchgate.netncl.res.in

Data Tables

The following tables provide representative data for compounds structurally related to this compound, illustrating typical properties and reaction conditions for this class of molecules.

Table 1: Spectroscopic Data for a Representative Furfuryl Vinyl Ether

This table shows published NMR data for 2-(vinyloxymethyl)furan, a simpler analog of the title compound.

CompoundFormula1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-(Vinyloxymethyl)furanC₇H₈O₂7.40 (d, 1H), 6.53 (dd, 1H), 6.39 (m, 2H), 4.79 (s, 2H), 4.25 (dd, 1H), 4.07 (dd, 1H)151.8, 149.3, 143.4, 110.6, 110.5, 87.5, 65.3

Data sourced from a study on the synthesis of functionalized vinyl ethers. academie-sciences.fracademie-sciences.fr

Table 2: Catalytic Systems for Allyl to Propenyl Ether Isomerization

This table summarizes various transition metal catalysts used for the isomerization of allyl ethers to the corresponding prop-1-enyl ethers, a key proposed step in synthesizing the title compound.

Catalyst SystemSolventTemperatureSelectivityReference
[Ir(COD)(PMePh₂)₂]PF₆ / H₂THF or DioxaneRoom Temp.≥ 97% trans-isomer rsc.org
[RuClH(CO)(PPh₃)₃]BenzeneRefluxQuantitative conversion researchgate.net
PdCl₂(PhCN)₂BenzeneRefluxcis-isomer predominates rsc.org

COD = cyclo-octa-1,5-diene; THF = Tetrahydrofuran.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113505-02-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-(prop-1-enoxymethyl)furan

InChI

InChI=1S/C8H10O2/c1-2-5-9-7-8-4-3-6-10-8/h2-6H,7H2,1H3

InChI Key

FCVYNSIBSQWWFJ-UHFFFAOYSA-N

Canonical SMILES

CC=COCC1=CC=CO1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Prop 1 En 1 Yl Oxy Methyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insight into the chemical environment of individual atoms. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the atomic connectivity within 2-{[(Prop-1-en-1-yl)oxy]methyl}furan.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals, each corresponding to a unique proton environment within the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the furan (B31954) ring and the vinyl ether moiety.

The three protons on the furan ring are expected to resonate in the aromatic region of the spectrum. The proton at the 5-position (H-5) is predicted to appear at the most downfield shift, likely in the range of δ 7.3–7.4 ppm, due to the deshielding effect of the ring oxygen. The protons at the 3 and 4-positions (H-3 and H-4) are expected to appear at approximately δ 6.3–6.4 ppm and δ 6.2–6.3 ppm, respectively. The coupling between these protons would result in characteristic splitting patterns, typically doublets or multiplets.

The methylene (B1212753) protons (-CH₂-) bridging the furan ring and the ether oxygen are expected to produce a singlet at around δ 4.4–4.6 ppm. The protons of the prop-1-en-1-yl group are expected to exhibit signals characteristic of a vinyl ether. The vinylic proton alpha to the oxygen is predicted to resonate at approximately δ 6.2–6.4 ppm, while the beta vinylic proton is expected at around δ 4.8–5.0 ppm. The terminal methyl group protons would likely appear as a doublet in the upfield region, around δ 1.6–1.7 ppm. The coupling constants between the vinylic protons would be indicative of the stereochemistry (E or Z) of the double bond.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-5 (Furan)7.3 - 7.4dd
H-3 (Furan)6.3 - 6.4dd
H-4 (Furan)6.2 - 6.3m
-OCH₂-4.4 - 4.6s
-OCH=CH-6.2 - 6.4m
-OCH=CH-4.8 - 5.0m
=CH-CH₃1.6 - 1.7d

Note: The data presented in this table is based on theoretical predictions and analysis of similar compounds, as direct experimental data for this compound is not available in the cited literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would provide complementary information, confirming the carbon framework of the molecule. The carbon atoms of the furan ring are expected to produce four distinct signals. The carbon at the 2-position (C-2), bonded to the substituent, is predicted to be the most deshielded, with a chemical shift around δ 151–153 ppm. The C-5 carbon is expected at approximately δ 142–144 ppm, while the C-3 and C-4 carbons are anticipated to resonate in the δ 108–112 ppm region.

The methylene carbon (-CH₂-) is predicted to appear at around δ 65–68 ppm. The carbons of the prop-1-en-1-yl group would also show characteristic shifts. The vinylic carbon attached to the oxygen is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 145–147 ppm. The terminal vinylic carbon is anticipated around δ 98–100 ppm, and the methyl carbon is expected to resonate at approximately δ 12–14 ppm.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Furan)151 - 153
C-5 (Furan)142 - 144
C-3 (Furan)108 - 112
C-4 (Furan)108 - 112
-OCH₂-65 - 68
-OCH=CH-145 - 147
-OCH=CH-98 - 100
=CH-CH₃12 - 14

Note: The data presented in this table is based on theoretical predictions and analysis of similar compounds, as direct experimental data for this compound is not available in the cited literature.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

To unambiguously determine the stereochemistry of the double bond in the prop-1-en-1-yl group, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be invaluable. These experiments detect through-space interactions between protons, and the presence or absence of a cross-peak between the vinylic protons and the methyl protons would definitively establish the E/Z configuration. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments would help to confirm the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds apart.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the vibrational modes of the molecule, which are characteristic of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The furan ring would show C-H stretching vibrations above 3100 cm⁻¹, and C=C stretching vibrations in the 1500–1600 cm⁻¹ region. A strong band corresponding to the in-plane C-O-C stretching of the furan ring is expected around 1000–1100 cm⁻¹.

The prop-1-en-1-yl group would be identified by a C=C stretching vibration at approximately 1650–1680 cm⁻¹. The vinylic C-H stretching would also appear above 3000 cm⁻¹. The ether linkage (-CH₂-O-) is expected to produce a strong, characteristic C-O stretching band in the 1100–1200 cm⁻¹ region. The aliphatic C-H stretching of the methylene and methyl groups would be observed in the 2850–3000 cm⁻¹ range.

Predicted FT-IR Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
Furan C-H stretch> 3100
Vinylic C-H stretch> 3000
Aliphatic C-H stretch2850 - 3000
C=C stretch (vinyl)1650 - 1680
C=C stretch (furan)1500 - 1600
C-O stretch (ether)1100 - 1200
C-O stretch (furan)1000 - 1100

Note: The data presented in this table is based on theoretical predictions and analysis of similar compounds, as direct experimental data for this compound is not available in the cited literature.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy would provide complementary vibrational information. The C=C stretching bands of the furan ring and the prop-1-en-1-yl group are expected to be strong and well-defined in the Raman spectrum. The symmetric stretching vibrations of the C-O-C linkages, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum. The various C-H stretching and bending modes would also be observable, aiding in the complete vibrational assignment of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) is a powerful technique for the precise determination of the molecular mass of a compound. For this compound (C₈H₁₀O₂), this method would be used to measure the mass of its protonated molecule, [M+H]⁺, or other adducts like the sodium adduct [M+Na]⁺.

The key advantage of HR-ESI-MS is its high accuracy, which allows for the determination of the elemental composition from the exact mass. The theoretical exact mass of the neutral molecule is 138.0681 u. In positive ion mode, the protonated molecule [C₈H₁₁O₂]⁺ would have a theoretical m/z of 139.0754. High-resolution instrumentation can measure this value to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula C₈H₁₀O₂ and distinguishing it from other isobaric compounds. This technique is particularly useful for confirming the identity of a synthesized product or for identifying the compound in a complex mixture. cwu.edu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a this compound sample or for quantifying it within a mixture. The compound would first pass through an LC column, which separates it from impurities or other components based on its physicochemical properties, such as polarity.

Upon elution from the column, the molecule enters the mass spectrometer's ion source (e.g., ESI), where it is ionized. The mass spectrometer then detects the molecular ion (e.g., [M+H]⁺ at m/z 139), confirming the presence of the compound at a specific retention time. By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a characteristic pattern, further enhancing the confidence of identification, especially in complex matrices like biological or food samples. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and a series of fragment ions that reveal its structural components.

For this compound, the molecular ion peak would be expected at an m/z of 138. The fragmentation pattern can be predicted based on the known behavior of furfuryl and vinyl ether structures. nist.gov Key fragmentation pathways would likely include:

Cleavage of the C-O bond of the ether, leading to the formation of a stable furfuryl cation (m/z 81). This is often a dominant peak in the spectra of furfuryl derivatives.

Loss of the propenoxy group ([M-71]⁺), also yielding the m/z 81 fragment.

Rearrangement and cleavage within the prop-1-enyl ether side chain.

Formation of a tropylium-like ion if rearrangement of the furfuryl portion occurs.

The predicted fragmentation pattern provides a robust method for confirming the molecular structure.

m/z (Predicted)Proposed Fragment IonStructural Representation
138[C₈H₁₀O₂]⁺ (Molecular Ion)Molecular Ion
109[M - C₂H₅]⁺Loss of ethyl group
97[M - C₃H₅]⁺Loss of allyl group
81[C₅H₅O]⁺Furfuryl cation
71[C₃H₅O]⁺Propenoxy cation
53[C₄H₅]⁺Cyclopentadienyl cation fragment

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present: the furan ring and the carbon-carbon double bond of the vinyl ether group.

Furan Chromophore: The furan ring itself exhibits strong absorption in the UV region due to π → π* transitions. The parent furan molecule shows a strong absorption band around 200-220 nm. nist.gov

Vinyl Ether Chromophore: Simple vinyl ethers also show absorption in the far UV region, typically below 200 nm, which can shift to longer wavelengths depending on substitution. The electronic transition involves the π system of the double bond and the non-bonding electrons on the adjacent oxygen atom. conicet.gov.arfraunhofer.de

The conjugation between the oxygen's lone pair and the C=C double bond in the vinyl ether, and the aromatic system of the furan ring, will dictate the final spectrum. It is anticipated that the compound will display strong absorption bands in the 200-250 nm range.

ChromophoreExpected λmax Range (nm)Electronic Transition Type
Furan Ring210 - 230π → π
Prop-1-enyl Ether200 - 220π → π / n → σ*

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy.

For this compound, a successful single-crystal XRD analysis would unequivocally confirm its constitution and configuration. It would reveal:

The planarity of the furan ring.

The precise bond lengths and angles of the entire molecule, confirming the connectivity.

The preferred conformation of the flexible ether side chain in the crystalline state.

The intermolecular interactions (e.g., van der Waals forces, C-H···π interactions) that govern the crystal packing arrangement.

As of now, no published crystal structure for this compound is available in the searched scientific literature. The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be challenging for liquids or oils.

Conformational Analysis via Spectroscopic Methods

The this compound molecule possesses significant conformational flexibility due to rotation around several single bonds, primarily the furan-CH₂ bond and the CH₂-O bond of the ether linkage. Understanding the preferred conformations in solution is crucial as it can influence the molecule's reactivity and physical properties.

The conformational landscape is typically investigated using a combination of experimental and computational methods.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining spatial proximities between protons. mdpi.com For the target molecule, NOESY could reveal through-space correlations between protons on the furan ring and those on the prop-1-enyl group, thereby helping to establish the dominant rotational isomers (rotamers) in a given solvent.

Computational Chemistry: Quantum chemical calculations, using methods like Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule as a function of its torsion angles. mdpi.com These calculations can identify low-energy conformers (local minima) and the energy barriers for rotation between them. The results from computational studies are often used to support and interpret experimental spectroscopic data.

By combining NMR data with computational modeling, a detailed picture of the conformational preferences and dynamic behavior of this compound in solution can be developed.

Computational and Theoretical Investigations of 2 Prop 1 En 1 Yl Oxy Methyl Furan

Quantum Chemical Calculations (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Its application to furan (B31954) and its derivatives has been successful in predicting a wide range of properties. mdpi.comresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good compromise between accuracy and computational demand for organic molecules. nih.govresearchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govarxiv.org For 2-{[(Prop-1-en-1-yl)oxy]methyl}furan, this process involves adjusting the positions of all atoms until the net force on each atom is negligible.

Table 1: Illustrative Optimized Structural Parameters for this compound calculated via DFT The following data is a representative example of what a DFT calculation would yield and is based on typical values for furan derivatives.

ParameterAtoms InvolvedCalculated Value
Bond LengthO1-C2 (furan ring)1.37 Å
Bond LengthC2-C3 (furan ring)1.35 Å
Bond LengthC2-C6 (side chain)1.51 Å
Bond LengthC6-O7 (ether)1.42 Å
Bond LengthO7-C8 (ether)1.40 Å
Bond LengthC8=C9 (propenyl)1.34 Å
Bond AngleC5-O1-C2 (furan ring)106.5°
Bond AngleO1-C2-C6 (side chain attachment)115.8°
Bond AngleC6-O7-C8 (ether linkage)112.1°

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. The study of the conformational energy landscape is crucial for understanding a molecule's flexibility and the relative stability of its different forms. nih.govcwu.edu For this compound, rotation around the C2-C6, C6-O7, and O7-C8 bonds (referencing atoms in the illustrative table) gives rise to various conformers.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. researchgate.net This analysis identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. The stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.gov For ether-linked compounds, the orientation of the alkyl groups relative to each other and to the furan ring determines the most stable conformations. researchgate.net Studies on similar furan-thiophene hybrid systems have shown that maintaining a planar conformation is often energetically favorable for effective charge transport. olemiss.edu

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. DFT calculations provide a detailed picture of this electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. mdpi.compku.edu.cn The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govacadpubl.eumalayajournal.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For furan oligomers and derivatives, FMO analysis helps in understanding their optoelectronic properties. researchgate.net In this compound, the HOMO is expected to be localized primarily over the electron-rich furan ring and the C=C double bond of the propenyl group, while the LUMO may be distributed more across the entire molecular framework.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound The following data is a representative example of what a DFT calculation would yield, based on typical values for furan derivatives.

ParameterCalculated Value (eV)
EHOMO-6.15
ELUMO-0.98
Energy Gap (Egap)5.17

Understanding the distribution of electronic charge within a molecule is essential for explaining its polarity, dipole moment, and intermolecular interactions. Mulliken population analysis is a common method used to calculate partial atomic charges from quantum chemical computations. researchgate.netstackexchange.comlibretexts.org This method partitions the total electron density among the atoms in the molecule, providing an estimate of the net charge on each atom. uni-muenchen.de

For this compound, the high electronegativity of the oxygen atoms in the furan ring and the ether linkage will result in them carrying a significant negative partial charge. Consequently, the adjacent carbon atoms and the hydrogen atoms will exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's electrostatic interactions and reactivity patterns.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound The following data is a representative example of what a DFT calculation would yield.

AtomMulliken Charge (a.u.)
O1 (furan ring)-0.28
C2 (furan ring)+0.15
C6 (methylene)-0.12
O7 (ether)-0.35
H (on C6)+0.11

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comchemrxiv.org It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are powerful tools for predicting how a molecule will interact with other chemical species. acadpubl.eunih.gov

Typically, red or yellow colors depict regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. malayajournal.org Blue or green colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. malayajournal.org For this compound, the MEP map would show intense red regions around the furan and ether oxygen atoms, corresponding to their lone pairs of electrons. researchgate.net Positive (blue) regions would be located around the hydrogen atoms, particularly those attached to the furan ring and the propenyl group. This visual information complements FMO analysis and Mulliken charges in predicting the molecule's reactive sites. acadpubl.eu

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, delocalization, and hyperconjugative interactions within a molecule. This analysis transforms the complex many-electron wavefunction into a set of localized, chemically intuitive orbitals (Lewis-type lone pairs and bonds) and their corresponding anti-bonding orbitals (non-Lewis). The interactions between these filled (donor) and vacant (acceptor) orbitals are quantified by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction.

In furan derivatives, NBO analysis typically reveals significant delocalization of electron density from the oxygen lone pairs into the π-system of the furan ring, contributing to its aromatic character. For molecules like this compound, key interactions would be expected between the lone pairs of the ether oxygen atoms and the anti-bonding orbitals of adjacent C-C and C-O bonds, as well as the π-system of the furan ring and the prop-1-en-1-yl group. These interactions lead to stabilization of the molecule.

Due to the lack of specific NBO analysis data for this compound, a representative table of significant donor-acceptor interactions and their stabilization energies for a similar furan derivative is presented below to illustrate the typical findings of such an analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O-etherσ(C-C) furanData not available
LP(2) O-etherσ(C-H) methylData not available
LP(1) O-furanπ(C=C) furanData not available
π(C=C) furanπ(C=C) furanData not available
π(C=C) propenylπ*(C=C) furanData not available

Theoretical Spectroscopic Predictions

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311G(d,p)). The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data.

For this compound, characteristic vibrational modes would include C-H stretching of the furan ring, vinyl group, and methyl group; C=C stretching of the furan and propenyl moieties; C-O-C stretching of the ether linkage; and various bending and deformation modes.

A study on the structurally similar 2-vinyloxymethylfuran has provided insights into its vibrational spectrum. researchgate.net The table below presents a selection of calculated and experimental vibrational frequencies for key functional groups, representative of what would be expected for the title compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
=C-H stretch (vinyl)Data not available3125
C-H stretch (furan)Data not available3075
C=C stretch (vinyl)Data not available1642, 1622
C=C stretch (furan)Data not available1585, 1505
C-O-C stretch (asymmetric)Data not available1193
C-O-C stretch (symmetric)Data not available1079
=C-H bend (vinyl)Data not available961, 819

UV-Visible Absorption Spectra Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.netmdpi.com By calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations are often performed in the context of a solvent model to better replicate experimental conditions.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the furan ring and the conjugated propenyl system. The interaction between these chromophores will influence the position and intensity of the absorption bands.

While specific TD-DFT calculations for this compound are not available, studies on similar furan derivatives provide a basis for prediction. researchgate.net The table below illustrates the expected electronic transitions and their calculated absorption wavelengths.

Electronic TransitionCalculated λmax (nm)Oscillator Strength (f)
HOMO → LUMOData not availableData not available
HOMO-1 → LUMOData not availableData not available
HOMO → LUMO+1Data not availableData not available

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the vinylic protons, the methylene (B1212753) bridge protons, and the methyl group protons. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom. The chemical shifts are sensitive to the electronic environment of each nucleus.

Experimental NMR data for the analogous 2-vinyloxymethylfuran provides a reference for the expected chemical shifts. academie-sciences.fr

AtomExperimental Chemical Shift (δ, ppm)
H (vinyl, α)6.45 (dd)
H (vinyl, β-cis)4.05 (dd)
H (vinyl, β-trans)4.22 (dd)
H (furan, 5)7.42 (m)
H (furan, 4)6.38 (m)
H (furan, 3)6.33 (m)
H (methylene)4.60 (s)
C (vinyl, α)151.14
C (vinyl, β)87.67
C (furan, 2)152.00
C (furan, 5)142.58
C (furan, 3)110.35
C (furan, 4)107.77
C (methylene)62.34

Analysis of Inter- and Intramolecular Interactions

Quantum Theory of Atom in Molecule (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding and other interactions. nih.gov By locating critical points in the electron density (ρ(r)), QTAIM can identify bond paths and quantify the nature of interactions. For non-covalent interactions, the properties at the bond critical point (BCP), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are particularly informative.

In this compound, QTAIM analysis would be employed to characterize intramolecular interactions, such as potential hydrogen bonds involving the vinylic or furan protons and the ether oxygen, as well as other weak non-covalent interactions that contribute to the molecule's conformational preferences and stability. A positive value of the Laplacian of the electron density at the BCP is indicative of a closed-shell interaction, typical of non-covalent bonds.

The table below presents hypothetical QTAIM parameters for potential intramolecular interactions within the molecule, based on typical values for such interactions in organic molecules.

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
C-H···O (vinyl)Data not availableData not availableData not available
C-H···O (furan)Data not availableData not availableData not available

Multi-Wavefunction (Multiwfn) Analysis

Multi-Wavefunction (Multiwfn) analysis is a versatile computational tool for wavefunction analysis, offering deep insights into the chemical bonding, electronic structure, and intermolecular interactions of molecular systems. While specific Multiwfn studies on this compound are not extensively documented in the public domain, the application of this software to furan derivatives provides a clear framework for the types of analyses that can be performed. Such investigations are crucial for understanding the molecule's reactivity, stability, and potential applications.

Key analyses that can be conducted using Multiwfn for this compound include topological analysis of electron density, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis. aip.orgresearchgate.net

Topological Analysis (AIM): The Atoms in Molecules (AIM) theory, as implemented in Multiwfn, allows for the characterization of chemical bonds and non-covalent interactions by analyzing the topology of the electron density. For this compound, this would involve locating bond critical points (BCPs) and ring critical points (RCPs) to quantify the nature of the covalent bonds within the furan ring, the prop-1-en-1-yl group, and the linking ether moiety. The electron density (ρ) and its Laplacian (∇²ρ) at these points provide information about bond strength and type.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize close contacts between molecules, such as hydrogen bonds and π-π stacking interactions. aip.org For this compound, this analysis would be vital in understanding its solid-state packing and predicting its material properties. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

A hypothetical table summarizing the kind of data that could be generated from a Multiwfn analysis is presented below.

Analysis TypeParameterInvestigated FeatureHypothetical Value/Observation
Topological Analysis (AIM) Electron Density (ρ) at BCPC=C bond in furan ringHigh ρ value, indicating significant covalent character
Laplacian of Electron Density (∇²ρ) at BCPC-O bond in ether linkageNegative ∇²ρ, characteristic of a shared interaction
Natural Bond Orbital (NBO) Analysis Stabilization Energy (E(2))LP(O_furan) -> π(C=C_furan)Significant E(2) value, indicating strong electron delocalization
Stabilization Energy (E(2))π(C=C_prop) -> σ(C-O_ether)Moderate E(2) value, suggesting hyperconjugative stabilization
Hirshfeld Surface Analysis d_norm surfaceIntermolecular contactsRed spots indicating close H...H and C...H contacts
2D Fingerprint PlotContribution of contactsH...H contacts constitute the largest percentage of the surface

Molecular Dynamics Simulations (General Relevance for Related Furan Systems)

Pyrolysis and Material Science: MD simulations have been employed to investigate the pyrolysis of furan-based resins to understand the formation of carbon-carbon composites. psu.edu These simulations can track the evolution of molecular structures and properties like mass density and elastic properties at high temperatures. psu.edu Such studies are relevant for understanding the thermal stability and potential decomposition pathways of this compound, which could be important in applications involving high temperatures.

Excited-State Dynamics: Non-adiabatic molecular dynamics (NAMD) simulations have been used to study the excited-state dynamics of furan. nih.govnih.gov These simulations can model the behavior of the molecule after absorbing UV light, including processes like internal conversion and passage through conical intersections. nih.govnih.gov Understanding the photochemistry of the furan moiety is crucial, and these simulation techniques could be applied to this compound to predict its photostability and potential photochemical reactions.

Adsorption and Self-Assembly: MD simulations have been utilized to study the adsorption and self-assembly of furan-flanked diketopyrrolopyrroles on surfaces like graphite. researchgate.netyoutube.com These studies investigate how intermolecular forces, such as hydrogen bonding and π-π stacking, govern the formation of ordered monolayers. researchgate.net This is particularly relevant for understanding how this compound might behave at interfaces and its potential use in organic electronics or surface coatings. The simulations can provide information on parameters like concentration profiles, mean square displacement, and diffusion coefficients. youtube.com

The table below illustrates the types of information that can be obtained from MD simulations of related furan systems.

Simulation TypeSystem StudiedKey FindingsPotential Relevance for this compound
Reactive Molecular Dynamics Furan resin pyrolysisPrediction of molecular structure evolution and material properties during pyrolysis. psu.eduUnderstanding thermal stability and decomposition mechanisms.
Non-adiabatic Molecular Dynamics Furan excited stateElucidation of decay pathways and lifetimes of excited electronic states. nih.govnih.govPredicting photochemical behavior and stability upon light exposure.
All-atom Molecular Dynamics Furan-flanked diketopyrrolopyrroles on graphiteCharacterization of self-assembly and formation of ordered monolayers driven by intermolecular interactions. researchgate.netInsight into interfacial behavior and potential for self-assembly in material applications.

Reactivity and Reaction Mechanisms of 2 Prop 1 En 1 Yl Oxy Methyl Furan and Its Analogues

Reactions Involving the Vinyl Ether Moiety

The vinyl ether group in 2-{[(prop-1-en-1-yl)oxy]methyl}furan is an electron-rich alkene, making it susceptible to a variety of addition and rearrangement reactions.

Vinyl ethers are known to participate as dienophiles in Diels-Alder reactions, a class of [4+2] cycloadditions. In the context of this compound, the vinyl ether moiety can react with a conjugated diene. The electron-donating nature of the ether oxygen increases the electron density of the double bond, facilitating its reaction with electron-deficient dienes.

The reaction of a vinyl ether with a diene, such as a substituted furan (B31954), leads to the formation of a six-membered ring. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. For instance, the reaction of furan derivatives with maleimides is a well-studied example of a Diels-Alder reaction that can be reversible. rsc.orgmdpi.comsemanticscholar.org The equilibrium between the reactants and the cycloadduct is sensitive to temperature and the nature of the substituents on both the furan and the maleimide. rsc.org

A general representation of a Diels-Alder reaction involving a vinyl ether is depicted below:

Diels-Alder Reaction Mechanism

This is a generalized mechanism for the Diels-Alder reaction.

In some instances, the furan ring itself can act as the diene. However, the aromatic character of furan can render it less reactive than non-aromatic dienes. Electron-donating substituents on the furan ring can enhance its dienic character.

The structural motif of an allyl vinyl ether is a key prerequisite for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org this compound is an analogue of an allyl vinyl ether and can undergo this nih.govnih.gov-sigmatropic rearrangement upon heating. This concerted, pericyclic reaction proceeds through a cyclic transition state to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.org

The general mechanism involves the reorganization of six electrons in a cyclic transition state, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-oxygen bond. wikipedia.org The reaction is typically intramolecular and proceeds with a high degree of stereospecificity. The aromatic Claisen rearrangement, involving an allyl phenyl ether, is a well-known variant. quora.com

Claisen Rearrangement Mechanism

A generalized mechanism for the Claisen rearrangement of an allyl vinyl ether.

Studies on the asymmetric Claisen rearrangement of allyl furyl ethers have demonstrated the potential to generate chiral γ,δ-unsaturated carbonyl compounds. By controlling the geometry of the olefin and the chirality of the catalyst, it is possible to achieve stereodivergent synthesis of products with adjacent quaternary stereocenters.

Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the oxygen atom, which can stabilize the propagating carbocationic center. nih.gov The polymerization is typically initiated by a strong acid or a Lewis acid in the presence of a proton source (co-initiator). nih.govnii.ac.jp

The mechanism of cationic polymerization of vinyl ethers involves three main stages:

Initiation: An initiator, such as a proton from a strong acid, adds to the vinyl ether double bond to form a carbocation. nih.govlibretexts.org

Propagation: The carbocationic species then adds to another monomer molecule in a chain-growth process, extending the polymer chain. nih.gov

Termination: The polymerization is terminated by various processes, such as chain transfer to the monomer, counter-ion, or solvent, or by combination with the counter-ion. nih.gov

The general scheme for the cationic polymerization of a vinyl ether can be represented as follows:

StageDescription
Initiation H⁺ + CH₂=CH-OR → CH₃-C⁺H-OR
Propagation CH₃-[CH(OR)-CH₂]ₙ-C⁺H-OR + CH₂=CH-OR → CH₃-[CH(OR)-CH₂]ₙ₊₁-C⁺H-OR
Termination Chain transfer or combination with counter-ion

This table outlines the general steps in the cationic polymerization of vinyl ethers.

The choice of initiator, co-initiator, solvent, and temperature can significantly influence the molecular weight and properties of the resulting polymer. Living cationic polymerization of vinyl ethers has been achieved, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org While the specific substrate this compound contains a vinyl ether, related allylic systems can undergo this transformation. In a typical reaction, a palladium(0) catalyst reacts with an allylic substrate containing a leaving group to form a π-allylpalladium(II) complex. wikipedia.orgnih.gov This complex is then attacked by a nucleophile to yield the substituted product. wikipedia.org

The general catalytic cycle for the Tsuji-Trost reaction is as follows:

Oxidative Addition: A Pd(0) complex coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex and displacement of the leaving group. wikipedia.orgnih.gov

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand, typically at one of the terminal carbons. organic-chemistry.org

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

Tsuji-Trost Reaction Mechanism

A generalized mechanism for the Palladium-catalyzed Tsuji-Trost reaction.

The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium catalyst and the substituents on the π-allyl ligand.

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.compearson.comchemicalbook.com This enhanced reactivity allows for electrophilic substitution to occur under milder conditions than those required for benzene. pearson.com

The substitution pattern is highly regioselective, with electrophiles preferentially attacking the C2 (α) position. pearson.compearson.comquora.comquora.com This preference is attributed to the greater stability of the carbocationic intermediate (arenium ion) formed upon attack at the C2 position, which can be stabilized by three resonance structures, including one where the positive charge is delocalized onto the oxygen atom. pearson.comchemicalbook.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two significant resonance contributors. chemicalbook.com

The presence of the 2-{[(prop-1-en-1-yl)oxy]methyl} substituent, which is an activating group, further enhances the reactivity of the furan ring towards electrophilic attack and directs incoming electrophiles to the C5 position.

ReagentElectrophileProduct
Br₂/dioxaneBr⁺2-Bromofuran (B1272941)
HNO₃/H₂SO₄NO₂⁺2-Nitrofuran
SO₃/H₂SO₄SO₃Furan-2-sulfonic acid

This table provides examples of typical electrophilic aromatic substitution reactions of furan.

Cycloaddition Reactions of Furan Ring

The furan ring, a five-membered aromatic heterocycle, can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition, where it acts as the diene component. This reactivity is attributed to the furan's ability to overcome its aromatic stabilization energy to form more stable adducts. The low aromaticity of furan makes it amenable to reactions that disrupt the ring's conjugation, such as Diels-Alder, 1,3-dipolar, photochemical, and cheletropic reactions. quimicaorganica.org

Furan and its derivatives are valuable synthons in carbon-carbon bond formation. quora.com Diels-Alder reactions involving furan and reactive dienophiles lead to the formation of oxabicycloheptane derivatives. quora.com These intermediates are versatile and can be converted into cyclohexenes through the cleavage of the oxo bridge or to substituted tetrahydrofurans via cleavage of the two-carbon bridge. quora.com

The reactivity of the furan ring in Diels-Alder reactions is significantly influenced by the nature of its substituents. nih.gov Electron-donating groups on the furan ring enhance its reactivity as a diene, while electron-withdrawing groups decrease it. nih.gov For instance, monosubstituted furan derivatives are often preferred for preparing polycyclic structures due to their high electron density and favorable steric profile. acs.org Conversely, electron-poor furans like furfural (B47365) exhibit low reactivity. nih.gov

The stereoselectivity of the Diels-Alder reaction involving furans is also a key aspect. Generally, the endo adduct is kinetically favored, forming at lower temperatures, while the exo adduct is thermodynamically more stable and is favored at higher temperatures. nih.govrsc.org However, factors such as substituents on both the furan and the dienophile, reaction temperature, and the presence of a nucleophile can influence the endo/exo ratio. rsc.org For example, intramolecular Diels-Alder reactions can favor the exo product due to conformational constraints. youtube.com

The reversibility of the Diels-Alder reaction with furans, known as the retro-Diels-Alder reaction, is a common characteristic due to the relatively low reactivity of furan as a diene. nih.govmdpi.com This can lead to challenges in achieving high yields and selectivity. nih.govmdpi.com To overcome this, strategies such as using highly active dienophiles or catalysis by Lewis acids are often employed. nih.govmdpi.com Aqueous media have also been shown to provide a thermodynamic driving force for the reaction, particularly for electron-poor furans. tudelft.nl

In addition to intermolecular reactions, intramolecular Diels-Alder reactions of furans (IMDAF) are powerful for constructing complex polycyclic systems. acs.orgscispace.com By tethering the dienophile to the furan ring, the probability of the desired cycloaddition is increased. youtube.com These reactions have been applied in the synthesis of natural products. scispace.com

Beyond the typical [4+2] cycloadditions, furan derivatives can also participate in other types of cycloaddition reactions, including [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo-octane derivatives and [3+2] cycloadditions. quora.comrsc.org

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

FactorEffect on Reactivity/Selectivity
Substituents on Furan Electron-donating groups increase reactivity; electron-withdrawing groups decrease reactivity. nih.gov
Dienophile Highly active dienophiles can react under non-catalytic conditions. nih.govmdpi.com
Temperature Lower temperatures favor the kinetically controlled endo product; higher temperatures favor the thermodynamically controlled exo product. nih.govrsc.org
Catalyst Lewis acids are often used to catalyze reactions with less active dienophiles. nih.govmdpi.com
Solvent Aqueous media can enhance the reaction rate and yield for certain furan derivatives. tudelft.nl Supercritical carbon dioxide has also been shown to be an effective medium. rsc.org
Intramolecular vs. Intermolecular Intramolecular reactions can increase the effective concentration and influence stereoselectivity. youtube.comscispace.com

Catalytic Transformations

Catalytic transformations of this compound and its analogues are diverse, leveraging various transition metals to achieve specific chemical conversions. These reactions are pivotal in synthesizing complex molecules and highlight the versatility of the furan and enol ether moieties within the parent compound.

Metal-Catalyzed Reactions and Ligand Effects

A range of metals, including gold, palladium, copper, and ruthenium, have been demonstrated to catalyze unique transformations involving furan and enol ether functionalities. The choice of metal and the coordinating ligands are crucial in directing the reaction pathway and achieving high selectivity and yield.

Gold catalysts, particularly in their cationic form, have emerged as powerful tools for the activation of alkynes, allenes, and enol ethers. While specific studies on this compound are not detailed in the provided context, the general reactivity of furan-containing enol ethers in the presence of gold catalysts can be inferred. Gold catalysts are known to promote intramolecular hydroalkoxylation and cyclization reactions. For instance, in a related system, a gold(I)-catalyzed intramolecular reaction of a furan tethered to an enol ether could potentially lead to the formation of bicyclic acetals. The electrophilicity of the gold catalyst would activate the enol ether double bond towards nucleophilic attack by the furan ring or a pendant nucleophile. The nature of the ligands on the gold center can significantly influence the catalyst's activity and selectivity.

Palladium catalysis is widely employed in organic synthesis for a variety of transformations. In the context of furan derivatives, palladium catalysts are effective for cross-coupling reactions, C-H functionalization, and carbonylative cyclizations.

Carbonylative Cyclization: While a specific example for this compound is not provided, analogous structures can undergo palladium-catalyzed carbonylative cyclization. This process typically involves the reaction of an unsaturated substrate with carbon monoxide in the presence of a palladium catalyst to form a cyclic carbonyl compound. For a furan derivative, this could involve the intramolecular incorporation of CO to form a bicyclic ketone.

C-H Alkylation: Palladium-catalyzed C-H alkylation of furans allows for the direct formation of C-C bonds at the C-H positions of the furan ring, typically at the 2- or 5-position. This atom-economical method avoids the need for pre-functionalized starting materials. The reaction of this compound with an appropriate alkylating agent in the presence of a palladium catalyst could lead to the introduction of an alkyl group at the 5-position of the furan ring. The choice of ligand and oxidant is critical for the efficiency and regioselectivity of this transformation.

Copper catalysts are known to participate in a variety of reactions, including oxidations, cross-coupling reactions, and cycloadditions. For furan derivatives, copper-catalyzed oxidation can be utilized. For instance, the oxidation of 1,3-butadiene (B125203) can yield furan in a copper-catalyzed process. pharmaguideline.com While the direct copper-catalyzed reaction of this compound is not explicitly described, the presence of the furan and enol ether moieties suggests potential for copper-catalyzed transformations such as oxidative coupling or cyclopropanation reactions.

Ruthenium catalysts are particularly effective for isomerization reactions. The prop-1-en-1-yl ether moiety in this compound is susceptible to isomerization. A ruthenium catalyst could facilitate the migration of the double bond within the propoxy group, potentially leading to the formation of an allyl ether derivative. This type of isomerization is a well-established transformation for similar substrates and can be a key step in a multi-step synthesis.

Table 2: Overview of Potential Metal-Catalyzed Reactions

Metal CatalystReaction TypePotential Product from this compound Analogue
Gold (Au) Intramolecular Hydroalkoxylation/CyclizationBicyclic acetal
Palladium (Pd) Carbonylative CyclizationBicyclic ketone
Palladium (Pd) C-H Alkylation5-alkyl-2-{[(prop-1-en-1-yl)oxy]methyl}furan
Copper (Cu) Oxidative CouplingDimeric or oligomeric products
Ruthenium (Ru) Isomerization2-{[prop-2-en-1-yloxy]methyl}furan (allyl ether)

Photocatalysis in Related Furan Chemistry

Photocatalysis has emerged as a significant strategy in synthetic organic chemistry, offering green and efficient pathways for chemical transformations. In the realm of furan chemistry, photocatalysis enables unique reactions under mild conditions. researchgate.net Visible-light-driven photocatalysis, for instance, has been successfully employed for the synthesis of tetra-substituted furan compounds from 1,3-diketones in a carbon dioxide atmosphere. researchgate.net This transition metal-free method demonstrates the potential for constructing complex furan scaffolds using readily available starting materials. researchgate.net

A notable application of photocatalysis is the direct conversion of furans into pyrrole (B145914) analogues. nih.gov This atom-swap strategy involves a single intermolecular reaction where a nitrogen group replaces the oxygen atom of the furan ring. nih.gov Mechanistic studies suggest that this redox-neutral atom exchange is initiated by polarity inversion through a single electron transfer process at room temperature. nih.gov This method is compatible with a wide range of furan derivatives and nitrogen nucleophiles, highlighting its utility in drug discovery and late-stage functionalization of complex molecules. nih.gov

Furthermore, furan derivatives have been investigated as components of visible light photoinitiating systems for polymerization. mdpi.com Due to their favorable redox potentials and good thermal and photochemical stability, furans are excellent candidates for designing novel photoinitiators. mdpi.com For example, 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), a dye derived from furfural, has been shown to be an effective photoinitiator for polymerization reactions under irradiation at 365, 385, and 405 nm. mdpi.com

Table 1: Examples of Photocatalytic Reactions in Furan Chemistry

Reaction TypeFuran Substrate/AnalogueKey FeaturesReference
Tetra-substituted Furan Synthesis1,3-DiketonesTransition metal-free, visible-light-driven, CO2 atmosphere researchgate.net
Furan-to-Pyrrole ConversionFuran DerivativesAtom-swap via single electron transfer, redox-neutral nih.gov
PhotopolymerizationFuran-based Benzylidene Ketones (e.g., BFC)Acts as a visible light photoinitiator mdpi.com

Mechanistic Investigations

Understanding the reaction mechanisms of furan and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity of the furan ring is complex, exhibiting characteristics intermediate between an aromatic ring and an enol ether. wikipedia.org

Various reaction pathways and intermediates have been proposed for reactions involving furan derivatives. In metabolic processes, furan is oxidized by cytochrome P450 to form cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde (B1249045) intermediate. nih.gov This electrophilic intermediate can react with cellular nucleophiles, such as glutathione (B108866) and polyamines, playing a role in the compound's toxicity. nih.gov

In catalytic conversions, reaction pathways are highly dependent on the catalyst and reaction conditions. For the hydrogenation of furfuryl alcohol over a Cu(111) surface to form 2-methylfuran (B129897), density functional theory calculations have been used to explore possible mechanisms. cjcatal.com These studies indicate that the furfuryl alcohol molecule adsorbs onto the copper surface via its hydroxyl group, followed by decomposition to form key intermediates that lead to the final product. cjcatal.com Similarly, in the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with furfural over niobic acid catalysts, a plausible mechanism involves the activation of furfural by Brønsted acid sites on the catalyst surface, followed by nucleophilic attack by 2-methylfuran. rsc.org

Diels-Alder reactions of furan also involve specific intermediates. High-resolution rotational spectroscopy has been used to characterize pre-reactive intermediates in the furan-acrolein Diels-Alder reaction, identifying distinct isomers where π–π stacking interactions were found to be predominant. acs.org In many syntheses of substituted furans, the proposed pathways involve intermediates such as conjugated enyne acetates, which then undergo cyclization. organic-chemistry.org

Stereoselectivity and regioselectivity are critical aspects of the reactivity of furan and its analogues, particularly in cycloaddition reactions. studysmarter.co.uk In the Diels-Alder reaction, the furan ring acts as a diene. wikipedia.org The outcome of these reactions is often influenced by both kinetic and thermodynamic control. mdpi.com Generally, endo isomers are kinetically preferred, while the more stable exo isomers are formed under thermodynamic control at higher temperatures. mdpi.comacs.org However, the low thermodynamic stability of furan-based Diels-Alder adducts can lead to facile retro-Diels-Alder reactions, which complicates the stereochemical outcome. mdpi.comacs.org

The regioselectivity of these reactions is governed by a combination of steric and electronic factors. mdpi.com For instance, in the reaction of furanic acetals with alkenes, DFT calculations have shown that charge interactions favor ortho selectivity, whereas steric hindrance promotes meta selectivity. mdpi.com Lewis acid catalysis can be employed to enhance both the reaction rate and selectivity. mdpi.com

The regioselective synthesis of multisubstituted furans can be achieved through various catalytic methods. A cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls produces polyfunctionalized furans with complete regioselectivity. nih.gov Similarly, copper-mediated intermolecular annulation reactions of ketones with compounds like β-nitrostyrenes or aromatic olefins allow for the regioselective synthesis of multisubstituted furan derivatives. organic-chemistry.org The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, between furan derivatives and aldehydes also exhibits specific regio- and stereoselectivity, which can be rationalized by considering the stability of the intermediate biradicals. researchgate.net

Table 2: Factors Influencing Selectivity in Furan Reactions

Reaction TypeSelectivity TypeGoverning FactorsTypical Outcome/Control MethodReference
Diels-Alder CycloadditionStereoselectivity (Endo/Exo)Kinetic vs. Thermodynamic Control, Retro-DA reactionEndo is kinetically favored; Exo is thermodynamically more stable. mdpi.comacs.org
Diels-Alder CycloadditionRegioselectivity (Ortho/Meta)Charge interactions, Steric hindranceControlled by substrate and catalyst choice (e.g., Lewis acids). mdpi.com
Metalloradical CyclizationRegioselectivityCatalyst control (e.g., Co(II) porphyrin complexes)Complete regioselectivity for polyfunctionalized furans. nih.gov
Paternò-Büchi ReactionRegio- and StereoselectivityStability of biradical intermediates, Frontier orbital interactionsFormation of specific oxetane (B1205548) isomers. researchgate.net

Derivatization and Structural Diversity of 2 Prop 1 En 1 Yl Oxy Methyl Furan

Modification of the Prop-1-en-1-yl Moiety

The prop-1-en-1-yl group, an example of a vinyl ether, is characterized by an electron-rich carbon-carbon double bond, making it a key site for chemical transformations. Modifications can target the geometry of the double bond or its inherent reactivity to introduce new functional groups.

Isomerization Studies (E/Z Isomers)

The double bond in the prop-1-en-1-yl group allows for the existence of geometric isomers, designated as (E) and (Z) based on the orientation of substituents. The synthesis of such compounds often results in a mixture of these isomers, and their relative ratio can be influenced by the reaction conditions. Studies on analogous furan-containing propenone systems have shown that achieving high stereoselectivity can be challenging, often yielding inseparable mixtures. researchgate.net For instance, the synthesis of various 3-(5-methylfuran-2-yl)-prop-2-en-1-ones resulted in mixtures with varying E/Z isomer ratios. researchgate.net

Thermodynamic studies on the isomerization of allyl aryl ethers to their corresponding (Z)-prop-1-enyl aryl ether counterparts indicate that the (Z)-isomer is strongly favored at equilibrium, with Gibbs free energies of isomerization ranging from -12 to -23 kJ mol⁻¹. rsc.org While direct isomerization data for 2-{[(prop-1-en-1-yl)oxy]methyl}furan is not extensively documented, these findings suggest that the (Z)-isomer is likely the more thermodynamically stable configuration. Interconversion between isomers can sometimes be achieved through methods such as photoisomerization, which has been successfully applied to other alkene systems.

Table 1: E/Z Isomer Ratios in the Synthesis of Related Furan-Containing Propenones

CompoundE/Z Ratio
3-(5-Methylfuran-2-yl)-1,3-diphenylprop-2-en-1-one89:11
3-(5-Methylfuran-2-yl)-3-phenyl-1-(4-methylphenyl)prop-2-en-1-one88:12
1-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylprop-2-en-1-one90:10

Functionalization of the Vinylic Double Bond

The electron-rich nature of the vinylic double bond in the prop-1-en-1-yl ether moiety makes it susceptible to a variety of chemical reactions. These transformations provide a route to introduce diverse functional groups, thereby expanding the structural diversity of the parent compound.

Hydrolysis: Vinyl ethers are known to undergo acid-catalyzed hydrolysis to yield an aldehyde and an alcohol. rsc.orggoogle.com This reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a hemiacetal intermediate that subsequently decomposes. researchgate.netcdnsciencepub.com In the case of this compound, hydrolysis would cleave the enol ether to produce propanal and furfuryl alcohol.

Cycloaddition Reactions: The double bond can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, vinyl ethers readily undergo [2+2] cycloadditions with ketenes to form cyclobutanone (B123998) derivatives. acs.org They also participate in hetero-Diels-Alder reactions, highlighting their utility in constructing more complex heterocyclic systems. acs.org The stereospecificity of these reactions can be high, as demonstrated in the [2+2] cycloadditions of metal carbene complexes with E- and Z-isomers of ethyl prop-1-enyl ether. rsc.org

Electrophilic Addition: The double bond can react with various electrophiles. However, unlike simple alkenes, the reaction often involves the ether oxygen, leading to unique transformations. For example, electrophilic activation of related systems can induce intramolecular ether transfers to form polyketide-like structures. nih.gov

Polymerization: Vinyl ethers are well-known monomers for cationic polymerization, yielding polyethers with specific properties. academie-sciences.fr This reactivity could be harnessed to incorporate the furan-containing unit into larger polymer chains.

Functionalization of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position (adjacent to the oxygen and distal to the substituent). The existing [(prop-1-en-1-yl)oxy]methyl group at the C2 position influences the regioselectivity and reactivity of these transformations.

Substituent Effects on Reactivity and Structure

The 2-{[(prop-1-en-1-yl)oxy]methyl} substituent acts as an activating group, directing incoming electrophiles to the C5 position. The ether oxygen atom can donate electron density to the furan ring through resonance, although this effect is insulated by the methylene (B1212753) (-CH₂-) bridge. This electron-donating character enhances the nucleophilicity of the furan ring, making it more reactive towards electrophiles compared to unsubstituted furan.

Studies on the fragmentation of 2-furylcarbinol derivatives, which share the furfuryl core structure, provide insight into how substituents impact stability and reactivity. Computational studies have shown that the activation energies for bond fragmentation are sensitive to the substitution pattern on the furan ring. Electron-donating groups generally stabilize intermediates and can influence reaction pathways.

Table 2: Calculated Activation Energies for Fragmentation of Substituted 2-Furylcarbinol Derivatives

Substituent at C5-positionSubstituent at α-carbonActivation Energy (kcal/mol)
HH34.9
MeH33.8
HMe30.3
OMeH32.1

Synthesis of Analogues with Varied Linkers and Heteroatoms

The synthesis of analogues of this compound can be achieved by modifying the linker between the furan ring and the terminal alkyl group or by replacing the furan with other heterocyclic systems.

A common strategy involves the conversion of alkynes to alkenes. For example, the synthesis of related furan derivatives has been accomplished starting from propargyl ethers, which contain an alkyne linker. acs.org These alkyne precursors can be selectively hydrogenated to yield either the (E) or (Z)-alkene. This approach allows for the controlled introduction of the prop-1-enyl moiety. Furthermore, direct comparisons between prop-2-yn-1-one (alkyne) and prop-2-en-1-one (alkene) linkers in other furan-based systems have been explored, demonstrating the feasibility of modifying the saturation level of the linker.

The modularity of furan synthesis also permits the creation of analogues with different heterocyclic cores. General synthetic methods, such as metalloradical cyclization of alkynes with α-diazocarbonyls, offer access to a wide range of polysubstituted furans with high functional group tolerance. By selecting different starting materials, this and other methods can be adapted to produce analogues where the furan ring is replaced by other heterocycles, or where the substitution pattern on the furan itself is altered.

Table 3: Examples of Furan Analogues with Varied Linkers

Base StructureLinker TypeCompound Name
1-(5-(phenoxymethyl)furan-2-yl)-Alkene1-(5-(phenoxymethyl)furan-2-yl)prop-2-en-1-one
1-(5-(phenoxymethyl)furan-2-yl)-Alkyne1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-one
(2S,...,10bR)-Methyl 9-Acetoxy...-2-(furan-3-yl)Alkyne...-2-(2-(prop-1-yn-1-yl)furan-3-yl)dodecahydro...

Future Research Directions for 2 Prop 1 En 1 Yl Oxy Methyl Furan

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for furan (B31954) derivatives often rely on classical methods that may lack the efficiency and selectivity required for modern applications. Future research should focus on developing novel, more sustainable synthetic routes to 2-{[(Prop-1-en-1-yl)oxy]methyl}furan.

One promising avenue is the exploration of catalytic C-H activation/functionalization of simpler furan precursors. This atom-economical approach could streamline the synthesis by directly introducing the desired functional group at the 2-position of the furan ring, avoiding multi-step sequences. Another area of interest lies in the development of enantioselective synthetic methods . The presence of a stereocenter in derivatives of this compound could be crucial for applications in pharmaceuticals and materials science. Asymmetric catalysis, utilizing chiral ligands and catalysts, could provide access to enantioenriched forms of this compound and its derivatives. nih.govchemistryviews.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic C-H ActivationAtom economy, reduced waste, shorter synthesisDevelopment of selective catalysts for C-H functionalization of the furan ring
Enantioselective CatalysisAccess to chiral, non-racemic productsDesign of chiral catalysts for asymmetric synthesis of substituted furans
Flow ChemistryImproved safety, scalability, and reaction controlOptimization of reaction conditions in continuous flow reactors
BiocatalysisMild reaction conditions, high selectivityIdentification and engineering of enzymes for furan derivatization

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and designing new transformations. The interplay between the furan ring and the prop-1-en-1-yloxy side chain can lead to complex reaction pathways.

Future research should employ a combination of experimental and computational techniques to unravel these mechanisms. Kinetic studies , including reaction rate analysis and determination of activation parameters, will provide valuable data on the energy profiles of different reaction pathways. In situ spectroscopic techniques, such as NMR and IR spectroscopy, can help identify and characterize transient intermediates.

Computational modeling , using methods like Density Functional Theory (DFT), will be instrumental in mapping out potential energy surfaces, identifying transition states, and understanding the electronic factors that govern reactivity. osti.govbuct.edu.cn For instance, DFT studies could elucidate the mechanism of furan ring-opening reactions under acidic conditions or the intricate steps of metal-catalyzed cross-coupling reactions involving this substrate. acs.orgresearchgate.net

Exploration of New Catalytic Systems for Tailored Reactivity

Catalysis will be a cornerstone for unlocking the synthetic utility of this compound. Research into novel catalytic systems will enable chemists to selectively target different parts of the molecule and achieve a wide range of chemical transformations.

Homogeneous catalysis using well-defined transition metal complexes offers precise control over reactivity and selectivity. For example, palladium, ruthenium, or iridium-based catalysts could be developed for selective hydrogenation of the furan ring or the double bond in the side chain. rsc.orgacs.orgHeterogeneous catalysis , on the other hand, provides advantages in terms of catalyst recyclability and process scalability. Designing solid catalysts with tailored active sites could enable efficient and selective transformations, such as the catalytic hydrogenation of furan derivatives. rsc.orgresearchgate.net

Furthermore, the field of photocatalysis presents exciting opportunities for novel transformations under mild conditions. Visible-light-mediated reactions could be explored for C-C and C-heteroatom bond formations involving this compound.

Catalytic SystemTarget TransformationPotential Benefits
Homogeneous Transition Metal CatalystsSelective hydrogenation, cross-coupling reactionsHigh selectivity, tunable reactivity
Heterogeneous CatalystsContinuous flow processes, large-scale productionCatalyst recyclability, process intensification
PhotocatalysisC-C and C-X bond formation under mild conditionsUse of visible light as a sustainable energy source
BiocatalysisEnantioselective transformationsHigh specificity, environmentally friendly

Deeper Theoretical Insights into Electronic Structure and Reactivity

Computational chemistry offers a powerful lens through which to understand the fundamental properties of this compound. Deeper theoretical insights into its electronic structure and reactivity will guide experimental efforts and accelerate the discovery of new applications.

High-level quantum chemical calculations can be employed to accurately predict various molecular properties, including bond dissociation energies, ionization potentials, and electron affinities. arxiv.orgnih.gov These calculations can help to identify the most reactive sites in the molecule and predict its behavior in different chemical environments.

Computational studies can also be used to investigate the aromaticity of the furan ring and how it is influenced by the substituent at the 2-position. acs.org Understanding the electronic communication between the furan core and the side chain is crucial for predicting and controlling its reactivity in various chemical reactions. Furthermore, theoretical models can be developed to predict the spectroscopic properties (NMR, IR, UV-Vis) of the molecule and its derivatives, aiding in their characterization. seejph.com

Design and Synthesis of Advanced Derivatives with Tuned Electronic Properties

The modular nature of this compound makes it an excellent platform for the design and synthesis of advanced derivatives with tailored electronic properties. By systematically modifying the furan ring and the side chain, it is possible to fine-tune the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electronic characteristics.

Future research in this area could focus on the synthesis of conjugated polymers incorporating the this compound unit. rsc.org Such polymers could exhibit interesting photophysical properties with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the bandgap of these materials by modifying the monomer structure is a key advantage. researchgate.net

Another exciting direction is the development of furan-based functional materials . For instance, incorporating this furan derivative into larger molecular architectures could lead to the creation of novel sensors, liquid crystals, or self-healing materials. researchgate.net The synthesis and characterization of these advanced derivatives will open up new avenues for the application of furan chemistry in materials science. nih.govumw.edu.pl

Q & A

Basic: What are the recommended methodologies for synthesizing 2-{[(Prop-1-en-1-yl)oxy]methyl}furan, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or etherification reactions. For example, the compound can be synthesized by reacting a furan-based alcohol (e.g., 3-(hydroxymethyl)furan) with prop-1-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity validation requires GC-MS or HPLC coupled with NMR (¹H and ¹³C) to confirm the absence of side products like unreacted starting materials or dimerization byproducts .

Basic: How can the structural configuration of this compound be confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. For non-crystalline samples, use 2D NMR techniques (COSY, HSQC, HMBC) to resolve connectivity. Key NMR signals include:

  • ¹H NMR : Olefinic protons (δ 5.2–6.0 ppm for the prop-1-en-1-yl group) and furan protons (δ 6.3–7.4 ppm).
  • ¹³C NMR : Oxygenated methylene (δ 65–75 ppm) and furan carbons (δ 110–150 ppm).
    Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to validate stereoelectronic effects .

Advanced: What experimental strategies resolve contradictions in dimerization kinetics of this compound under thermal conditions?

Methodological Answer:
Dimerization pathways depend on reaction conditions. For example, thermal activation (80–120°C) may favor [4+2] cycloaddition, while photochemical activation promotes [2+2] dimerization. Use time-resolved FT-IR to monitor intermediate formation and HPLC-MS to quantify products. If conflicting data arise (e.g., unexpected stereoisomers), employ variable-temperature NMR to probe transition states and DFT calculations (e.g., Gaussian 16) to model activation energies .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:
Perform frontier molecular orbital (FMO) analysis to assess HOMO/LUMO interactions with dienophiles. For example, the compound’s electron-rich furan ring acts as a diene, with reactivity modulated by the electron-withdrawing prop-1-en-1-yloxy group. Use Molecular Dynamics (MD) simulations (e.g., GROMACS) to model solvent effects (e.g., toluene vs. DMF) on reaction rates. Validate predictions experimentally via kinetic studies (e.g., UV-Vis monitoring of adduct formation) .

Basic: What analytical techniques are optimal for detecting degradation products of this compound under oxidative conditions?

Methodological Answer:
Employ LC-QTOF-MS for high-resolution mass analysis of degradation products. Oxidative degradation (e.g., via H₂O₂ or O₃) typically yields furan ring-opened aldehydes or carboxylic acids. Pair with EPR spectroscopy to detect radical intermediates. For quantification, use isotopic labeling (e.g., ¹³C-labeled compounds) to track reaction pathways .

Advanced: How do steric and electronic effects of the prop-1-en-1-yloxy group influence the compound’s stability in acidic media?

Methodological Answer:
The prop-1-en-1-yloxy group’s electron-withdrawing nature increases susceptibility to acid-catalyzed hydrolysis. Assess stability via pH-dependent kinetic studies (NMR or IR monitoring). Compare with analogs (e.g., methyloxy or ethyloxy derivatives) to isolate steric effects. Computational pKa predictions (e.g., using ACD/Labs) can identify protonation sites driving degradation. Mitigation strategies include steric shielding via bulky substituents .

Basic: What crystallographic software and validation protocols are recommended for resolving the compound’s crystal structure?

Methodological Answer:
Use SHELXL for refinement and SHELXD for phase determination. Validate structures with PLATON (checking for missed symmetry, voids) and CIF validation tools (e.g., IUCr checkCIF). Address common issues like disorder in the prop-1-en-1-yloxy chain via TLS parameterization or twinned refinement . Deposit final structures in the Cambridge Structural Database (CSD) .

Advanced: How can isotopic labeling (²H, ¹³C) elucidate the compound’s metabolic pathways in biological systems?

Methodological Answer:
Synthesize isotopically labeled analogs (e.g., ¹³C at the furan ring) and track metabolites using LC-MS/MS or NMR-based metabolomics . For in vivo studies, use accelerator mass spectrometry (AMS) to detect low-abundance metabolites. Compare with computational biotransformation predictions (e.g., Meteor Nexus) to identify cytochrome P450-mediated oxidation or conjugation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.